molecular formula C16H14Cl2N2O3S B3452157 N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide CAS No. 712319-45-4

N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B3452157
CAS No.: 712319-45-4
M. Wt: 385.3 g/mol
InChI Key: NXRYQDRXCQHIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide is a chemical compound with a complex structure that includes dichlorophenyl, methylsulfonyl, and dihydroindole carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide include other indole derivatives and compounds with dichlorophenyl and methylsulfonyl groups. Examples include:

  • N-(2,5-dichlorophenyl)methanesulfonamide
  • N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions and reactions that may not be possible with other similar compounds.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3S/c1-24(22,23)20-7-6-10-8-11(2-5-15(10)20)16(21)19-14-9-12(17)3-4-13(14)18/h2-5,8-9H,6-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRYQDRXCQHIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501140379
Record name N-(2,5-Dichlorophenyl)-2,3-dihydro-1-(methylsulfonyl)-1H-indole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712319-45-4
Record name N-(2,5-Dichlorophenyl)-2,3-dihydro-1-(methylsulfonyl)-1H-indole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=712319-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,5-Dichlorophenyl)-2,3-dihydro-1-(methylsulfonyl)-1H-indole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.